An In-depth Technical Guide to 4-Formyl-3,5-dimethylbenzamide: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 4-Formyl-3,5-dimethylbenzamide: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Formyl-3,5-dimethylbenzamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited direct literature on this specific molecule, this document outlines a plausible and scientifically sound approach to its synthesis and characterization, grounded in established chemical principles and analogous reactions.
Chemical Structure and Identification
4-Formyl-3,5-dimethylbenzamide is a substituted aromatic compound featuring a central benzene ring with a formyl (-CHO) group at position 4, two methyl (-CH₃) groups at positions 3 and 5, and a primary amide (-CONH₂) group.
Key Structural Features:
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Benzene Ring: Provides a rigid scaffold.
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Formyl Group: An electron-withdrawing group that can participate in various reactions, including reductive amination and oxidation.
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Dimethyl Groups: These electron-donating groups are positioned ortho to the formyl group and meta to the amide group, influencing the electronic properties and steric environment of the molecule.
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Amide Group: A key functional group in many biologically active molecules, capable of forming hydrogen bonds.
Inferred Chemical Properties:
| Property | Value | Source |
| IUPAC Name | 4-Formyl-3,5-dimethylbenzamide | Inferred |
| Molecular Formula | C₁₀H₁₁NO₂ | Calculated |
| Molecular Weight | 177.20 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=O)N)C=C(C=O)C(=C1C)C | Inferred |
Proposed Synthetic Pathway
A logical and efficient synthesis of 4-Formyl-3,5-dimethylbenzamide would proceed through a two-step sequence starting from 3,5-dimethylbenzoic acid:
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Formylation: Introduction of a formyl group at the 4-position of 3,5-dimethylbenzoic acid to yield 4-formyl-3,5-dimethylbenzoic acid.
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Amidation: Conversion of the carboxylic acid functionality of 4-formyl-3,5-dimethylbenzoic acid into a primary amide.
Caption: Proposed two-step synthesis of 4-Formyl-3,5-dimethylbenzamide.
Experimental Protocols
Synthesis of the Precursor: 4-Formyl-3,5-dimethylbenzoic Acid
The key precursor, 4-formyl-3,5-dimethylbenzoic acid (CAS 538367-60-1), can be synthesized via formylation of 3,5-dimethylbenzoic acid.[1] The Vilsmeier-Haack reaction is a suitable method for this transformation, as it is effective for the formylation of electron-rich aromatic compounds.[2][3][4][5]
Reaction: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of 3,5-dimethylbenzoic acid.
Protocol:
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Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and an appropriate anhydrous solvent (e.g., dichloromethane). Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with vigorous stirring to form the Vilsmeier reagent in situ.
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Formylation: To this mixture, add a solution of 3,5-dimethylbenzoic acid in the same anhydrous solvent dropwise, while maintaining the low temperature.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to an appropriate temperature (this may range from room temperature to reflux, and should be optimized). Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 6-7.
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Synthesis of 4-Formyl-3,5-dimethylbenzamide
The conversion of the carboxylic acid to a primary amide can be achieved through several reliable methods. A common and effective approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.
Reaction: Amidation via an Acyl Chloride Intermediate
Caption: Synthesis of 4-Formyl-3,5-dimethylbenzamide from the corresponding benzoic acid.
Protocol:
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Acyl Chloride Formation: In a fume hood, to a solution of 4-formyl-3,5-dimethylbenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. After the addition, the reaction mixture is typically heated to reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-formyl-3,5-dimethylbenzoyl chloride.
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Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cooled to 0 °C. A solution of concentrated aqueous ammonia or anhydrous ammonia in an organic solvent is added dropwise. The reaction is typically stirred at 0 °C for a period and then allowed to warm to room temperature.
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Workup and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-Formyl-3,5-dimethylbenzamide.
Spectroscopic Characterization (Predicted)
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¹H NMR:
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A singlet for the aldehydic proton (~9-10 ppm).
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Singlets for the two aromatic protons.
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A singlet for the six protons of the two methyl groups.
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Two broad singlets for the two amide protons.
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¹³C NMR:
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A signal for the aldehydic carbon (~190-200 ppm).
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A signal for the amide carbonyl carbon (~165-175 ppm).
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Signals for the aromatic carbons.
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A signal for the methyl carbons.
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IR Spectroscopy:
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N-H stretching bands for the primary amide (~3100-3500 cm⁻¹).
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C=O stretching band for the aldehyde (~1700 cm⁻¹).
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C=O stretching band for the amide (Amide I band, ~1650 cm⁻¹).
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N-H bending band for the amide (Amide II band, ~1600 cm⁻¹).
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Mass Spectrometry:
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A molecular ion peak corresponding to the molecular weight of the compound.
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Potential Applications
Substituted benzamides are a class of compounds with a wide range of applications in medicinal chemistry and materials science. While the specific biological activity or applications of 4-Formyl-3,5-dimethylbenzamide are not documented, its structural motifs suggest potential areas of interest for researchers:
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Pharmaceutical Scaffolding: The benzamide core is a common feature in many approved drugs. The presence of the reactive formyl group allows for further chemical modifications and the generation of compound libraries for drug discovery.
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Intermediate in Organic Synthesis: The bifunctional nature of the molecule (aldehyde and amide) makes it a potentially useful building block for the synthesis of more complex molecules, including heterocycles.
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Materials Science: The rigid aromatic structure and the presence of hydrogen-bonding groups could make this molecule or its derivatives interesting for the development of new materials.
References
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Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659. [Link]
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Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1990. [Link]
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
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Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 824-828. [Link]
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Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. [Link]
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Wikipedia contributors. (2023, November 28). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Royal Society of Chemistry. (2013). General Information and Synthesis of Amides. Retrieved from [Link]
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Katritzky, A. R., & Xie, L. (1996). para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane. Tetrahedron Letters, 37(3), 347-350. [Link]
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Martinez, R., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1629. [Link]
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Zhang, S., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(52), 27047-27055. [Link]
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ResearchGate. (2018). ortho‐C−H monohalogenations of para‐substituted benzoic acids. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant. Retrieved from [Link]
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